4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol
Overview
Description
4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing heterocyclic compound. It is part of a class of compounds known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitro and boron groups in its structure contributes to its reactivity and potential biological activity.
Mechanism of Action
Target of Action
The primary target of 4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol is the enzyme phosphodiesterase-4 (PDE4) . PDE4 is a key enzyme involved in the breakdown of cyclic adenosine monophosphate (cAMP), a molecule that plays a crucial role in various cellular processes .
Mode of Action
This compound acts as an inhibitor of PDE4 . It binds to the catalytic domain of PDE4B2, where its oxaborole moiety chelates with the catalytic bimetal center. This interaction overlaps with the phosphate in cAMP during the hydrolysis process, and the interaction extends into the adenine pocket .
Biochemical Pathways
By inhibiting PDE4, this compound prevents the breakdown of cAMP, leading to an increase in intracellular cAMP levels . Elevated cAMP levels can then modulate various downstream effects, such as the inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukins (IL-23, IL-17, IL-4, IL-5, IL-13, and IL-22), and interferon-gamma (IFN-γ) .
Pharmacokinetics
It’s known that the compound can penetrate the skin when applied topically .
Result of Action
The inhibition of PDE4 and the subsequent increase in cAMP levels result in the suppression of pro-inflammatory cytokines . This can lead to a reduction in inflammation and immune dysregulation associated with conditions like psoriasis and atopic dermatitis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s ability to penetrate the skin can be affected by the skin’s condition and the presence of other substances . .
Preparation Methods
The synthesis of 4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol typically involves a multi-step process. One common synthetic route includes the substitution reactions followed by hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica . This method is efficient and allows for the preparation of a series of related compounds.
Chemical Reactions Analysis
4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The boron atom can participate in substitution reactions, forming new compounds with different functional groups.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol has several scientific research applications:
Medicinal Chemistry: It is being investigated for its potential as a hypoxia inhibitor, which could be useful in cancer therapy.
Materials Science: Its unique chemical properties make it a candidate for developing new materials with specific electronic or optical properties.
Comparison with Similar Compounds
4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol can be compared with other boron-containing heterocycles such as benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles . These compounds also exhibit significant pharmacological activities, including anticancer potential. this compound is unique due to its specific structure and the presence of the nitro group, which enhances its reactivity and potential biological activity.
Similar Compounds
- Benzo[c][1,2,5]oxadiazoles
- Benzo[c][1,2,5]thiadiazoles
- Crisaborole (AN2728), a PDE4 inhibitor used in dermatology
Properties
IUPAC Name |
1-hydroxy-4-nitro-3H-2,1-benzoxaborole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO4/c10-8-6-2-1-3-7(9(11)12)5(6)4-13-8/h1-3,10H,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDNSCFUOJSBLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C(=CC=C2)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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